molecular formula C10H8BrN5O2 B2711810 (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one CAS No. 326912-33-8

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

Cat. No. B2711810
CAS RN: 326912-33-8
M. Wt: 310.111
InChI Key: VSVZIQYBURDHMA-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H8BrN5O2 and its molecular weight is 310.111. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antiviral Properties : Some derivatives of this compound have shown promising antimicrobial properties against a range of bacteria and viruses, including significant activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These compounds have been evaluated for their potential as antibacterial and antiviral agents, with some showing potency comparable to reference drugs like adefovir and tenofovir without measurable toxicity at certain concentrations (Hocková et al., 2003).

  • Cytotoxicity against Cancer Cell Lines : The cytotoxic properties of related compounds have been investigated for potential anticancer applications. Some derivatives have shown cytotoxicity against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colon carcinoma. Molecular docking studies have also been carried out to understand the interaction of these compounds with biological targets, such as the dihydrofolate reductase enzyme (Hassaneen et al., 2019).

  • Antifungal and Antibacterial Activities : Derivatives synthesized from this compound have been evaluated for their antimicrobial activity, showcasing effectiveness against various bacteria and fungi. These studies contribute to the search for new antimicrobial agents that can address drug resistance issues (Gomha et al., 2018).

Chemical Reactivity and Synthesis Pathways

  • Synthetic Pathways and Chemical Reactivity : Research has also focused on the synthetic methodologies for creating derivatives of this compound, exploring its chemical reactivity for the development of novel heterocyclic compounds. These studies provide insights into the design and synthesis of new molecules with potential biological activities (Namazi et al., 2001).

  • Structural Analysis and Crystallography : Investigations into the crystal structures of polymorphic forms of related compounds have been conducted to understand their molecular configurations and interactions. This information is crucial for the design of molecules with desired biological activities (Tingley et al., 2005).

properties

IUPAC Name

6-amino-5-[(3-bromophenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5O2/c11-5-2-1-3-6(4-5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCBKYGUKDOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

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